

Mirogabalin renal dysfunction dosing creatinine clearance calculation

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Compound Focus: Mirogabalin Besylate

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Mirogabalin Dosing in Renal Impairment

Dosage adjustment for mirogabalin is mandatory for patients with renal impairment. The table below summarizes the recommended dosing regimen based on a clinical study in patients with diabetic peripheral neuropathic pain (DPNP) or post-herpetic neuralgia (PHN) [1].

Renal Function Category	Creatinine Clearance (CL _{cr}) (mL/min)	Recommended Dosage Regimen (Free form)
Moderate Impairment	30 - 59	5 mg twice daily (after titration)
Severe Impairment	15 - 29	5 mg once daily (after titration)

Titration Schedule: The doses in the table are the maintenance doses. A titration phase is required [1]:

- Moderate Renal Impairment:** Start with 2.5 mg twice daily for Week 1, then increase to 5 mg twice daily for Week 2.
- Severe Renal Impairment:** Start with 2.5 mg once daily for Week 1, then increase to 5 mg once daily for Week 2.

These specific dosage regimens for moderate and severe renal impairment are expected to produce drug exposures equivalent to the 15 mg twice daily dose used in patients with normal renal function [1].

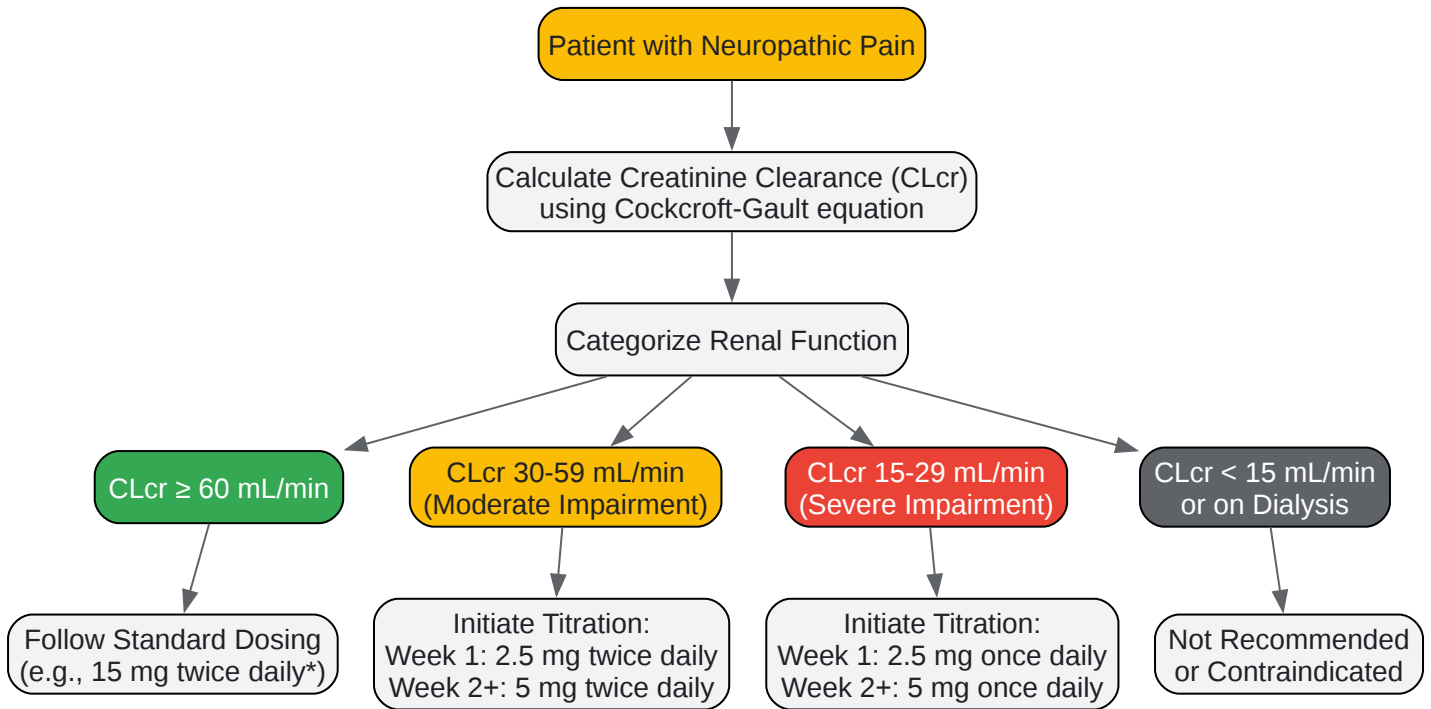
Experimental Protocol for Reference

The dosing table above is derived from a multicenter, open-label study. Here is a summary of the key methodological details [1]:

- **Study Objective:** To characterize the safety and tolerability of an adjusted dose of mirogabalin in patients with moderate or severe renal impairment.
- **Patient Population:** Japanese patients aged ≥ 20 years diagnosed with DPNP or PHN, with a creatinine clearance (CLcr) of 15–59 mL/min (calculated using the Cockcroft-Gault equation).
- **Treatment Regimen:** The study included a 1-week observation period, a 2-week titration period, and a 12-week fixed-dose period.
- **Primary Endpoint:** Safety and tolerability, evaluated via treatment-emergent adverse events (TEAEs).
- **Key Findings:** Mirogabalin was well-tolerated and significantly reduced pain scores in this patient population at the fixed doses outlined above.

Creatinine Clearance Calculation Workflow

While the search results confirm that the Cockcroft-Gault equation was used to determine renal function groups in the key study [1], they do not provide the specific formula or procedural steps for the calculation. The following diagram outlines the general workflow a researcher or clinician would follow to determine the correct mirogabalin dose based on renal function.



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Frequently Asked Questions

What is the clinical evidence for this dosing regimen? The dosing regimen is based on a clinical study that demonstrated mirogabalin, when dosed at 7.5 mg twice daily for moderate impairment and 7.5 mg once daily for severe impairment, was well-tolerated and significantly reduced pain in patients with DPNP or PHN [1]. The dosages of 5 mg twice daily and 5 mg once daily (free form) are the maintenance doses after titration and are considered equivalent exposures [1].

What are the common adverse events observed with mirogabalin? In the studied renal impairment population, the most commonly reported treatment-emergent adverse events were nasopharyngitis (22.9%) and somnolence (11.4%). Most adverse events were mild or moderate in severity [1]. Please note that other

studies have reported somnolence and dizziness, especially when mirogabalin is co-administered with strong opioids [2].

Important Considerations for Researchers

- **Calculation Method:** For formal research protocols, you must specify the use of the **Cockcroft-Gault equation** for consistency with the foundational clinical data [1].
- **Consult Official Sources:** The most precise and complete information, including dosing for end-stage renal disease, can be found in the official prescribing information for mirogabalin in your region.
- **Combination Therapy:** Be aware that concomitant use of mirogabalin with other centrally-acting agents, like strong opioids, may increase the incidence of somnolence and dizziness, necessitating careful monitoring [2].

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References

1. Mirogabalin in Japanese Patients with Renal Impairment and ... [pmc.ncbi.nlm.nih.gov]
2. Incidence of somnolence and dizziness induced by ... [jphcs.biomedcentral.com]

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